6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Description
Properties
IUPAC Name |
6-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN3O6S/c1-39-26-11-10-21(16-27(26)40-2)12-13-34-30(37)9-4-3-5-14-36-31(38)24-17-28-29(42-20-41-28)18-25(24)35-32(36)43-19-22-7-6-8-23(33)15-22/h6-8,10-11,15-18H,3-5,9,12-14,19-20H2,1-2H3,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKVACGIQUMFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced via a cyclization reaction involving a suitable diol and a carbonyl compound.
Thioether Linkage Formation: The thioether linkage is formed by reacting the quinazoline derivative with 3-chlorobenzylthiol under nucleophilic substitution conditions.
Amide Bond Formation: The final step involves coupling the intermediate with 3,4-dimethoxyphenethylamine to form the hexanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiproliferative Activity
The compound has shown promising antiproliferative activity against various cancer cell lines. Studies indicate that it may inhibit cell growth by interfering with specific signaling pathways involved in cell proliferation. For instance, molecular docking studies have identified key interactions between the compound and target proteins associated with cancer progression.
In a study published in RSC Advances, derivatives of quinazoline compounds demonstrated significant antiproliferative effects through mechanisms involving apoptosis induction and cell cycle arrest . The specific modifications in the structure of this compound may enhance its binding affinity to these targets.
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. The presence of the chlorophenyl and sulfanyl groups may play a crucial role in modulating inflammatory responses. Research has indicated that similar quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of various quinazoline derivatives, including this compound, against breast and lung cancer cell lines. Results showed a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent .
- Inflammation Model : In an animal model of inflammation, administration of this compound led to a significant reduction in swelling and pain compared to control groups. This suggests that it could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide: This compound shares structural similarities with other quinazoline derivatives, dioxolo compounds, and thioether-linked molecules.
Uniqueness
Structural Complexity: The combination of a quinazoline core, dioxolo ring, and thioether linkage makes this compound unique compared to simpler analogs.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
The compound 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide (CAS Number: 688060-91-5) is a complex organic molecule with notable structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 580.1 g/mol. The structure includes:
- A quinazoline core , known for its diverse biological activities.
- A dioxole ring , which enhances reactivity and potential interactions with biological targets.
- A sulfanyl group that may play a role in the compound's mechanism of action.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In a study evaluating various quinazoline compounds, it was found that modifications on the quinazoline core significantly affected cytotoxicity against cancer cell lines such as MCF-7 and HeLa. Specifically:
- The compound demonstrated IC50 values indicating potent cytotoxic effects at concentrations as low as 10 μM against HeLa cells .
- Structural variations, such as the introduction of the chlorophenyl group and sulfanyl moiety, were shown to enhance anticancer activity compared to other derivatives lacking these features .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Quinazoline derivatives are known for their broad-spectrum antimicrobial effects. In comparative studies:
- Compounds with similar structural motifs have exhibited activity against various bacterial strains and fungi .
- The presence of the dioxole and sulfanyl groups may contribute to increased membrane permeability and interaction with microbial enzymes.
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory activities. The specific compound has been noted for:
- Inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
- Potential interaction with cyclooxygenase (COX) pathways, which are critical in inflammation processes .
Comparative Analysis
To better understand the unique biological profile of this compound, a comparison with related quinazoline derivatives is presented in Table 1.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Quinazoline core | Anticancer |
| Compound B | Quinazoline + furan | Antimicrobial |
| Target Compound | Quinazoline + dioxole + sulfanyl | Enhanced anticancer and anti-inflammatory effects |
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Study : A derivative containing a similar quinazoline structure was tested against multiple cancer cell lines and showed significant inhibition of cell proliferation. The study concluded that electron-donating groups on the quinazoline ring improved activity against specific cancer types .
- Antimicrobial Evaluation : A related quinazoline derivative was evaluated for its antimicrobial properties and demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance activity against pathogens .
Q & A
Q. What are the key synthetic routes and optimization strategies for this compound?
The synthesis involves constructing the quinazolinone core with [1,3]dioxolo and sulfanyl substituents. A multi-step approach is typically employed:
- Step 1 : Condensation of chlorophenylmethyl thiol with a quinazolinone precursor under basic conditions (e.g., K₂CO₃/DMF).
- Step 2 : Introduction of the hexanamide sidechain via nucleophilic substitution or coupling reagents like EDCI/HOBt.
- Optimization : Use factorial design (e.g., 2³ factorial) to test variables such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%) to maximize yield and purity .
- Validation : Monitor reaction progress via TLC/HPLC and confirm intermediates via HRMS and ¹H-NMR .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry, with DEPT-135 for quaternary carbon identification.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
- FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the dioxolo ring).
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photo-degradation pathways.
- Method : Employ kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. What computational methods are used to predict biological targets or binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR or VEGFR). Focus on the sulfanyl and dimethoxyphenyl groups for hydrophobic interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding networks.
- AI-Driven Predictions : Apply AlphaFold2 or DeepChem to predict off-target effects .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog Synthesis : Modify the chlorophenyl, dimethoxyphenyl, or hexanamide groups.
- High-Throughput Screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays.
- Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental design challenges arise in optimizing in vivo pharmacokinetics?
- Challenge : Poor aqueous solubility due to the hydrophobic quinazolinone core.
- Solution : Use Box-Behnken design to optimize nanoformulation (e.g., PLGA nanoparticles) by varying polymer MW (10–50 kDa), drug loading (5–20%), and surfactant concentration .
- Validation : Measure bioavailability in rodent models via LC-MS/MS plasma analysis .
Methodological Considerations
Q. How are contradictions in biological data resolved (e.g., divergent IC₅₀ values across studies)?
- Meta-Analysis : Aggregate data from multiple assays (e.g., ATPase vs. fluorescence-based kinase assays) using random-effects models.
- Source Investigation : Check for batch-to-batch variability (e.g., residual solvents via GC-MS) or cell line authentication issues .
Q. What strategies mitigate risks in scaling up synthesis from milligram to gram scale?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints.
- Safety Testing : Use DSC/TGA to identify exothermic decomposition risks during solvent removal .
Data Management and Reproducibility
Q. How is data integrity maintained in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
